beta-lactamase-IN-1

Übersicht

Beschreibung

Beta-lactamase-IN-1 is a compound known for its ability to inhibit beta-lactamase enzymes. Beta-lactamase enzymes are produced by bacteria and are responsible for conferring resistance to beta-lactam antibiotics, such as penicillins and cephalosporins. By inhibiting these enzymes, this compound helps restore the efficacy of beta-lactam antibiotics against resistant bacterial strains .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of beta-lactamase-IN-1 typically involves the formation of a beta-lactam ring, which is a four-membered lactam. The synthetic route may include the following steps:

Formation of the beta-lactam ring: This can be achieved through cyclization reactions involving amino acids or peptides.

Functionalization: The beta-lactam ring is then functionalized with various substituents to enhance its inhibitory activity against beta-lactamase enzymes

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:

Batch processing: Large reactors are used to carry out the synthesis in batches.

Continuous processing: A continuous flow of reactants is maintained to produce the compound in a steady state

Analyse Chemischer Reaktionen

Types of Reactions

Beta-lactamase-IN-1 undergoes various chemical reactions, including:

Hydrolysis: The beta-lactam ring can be hydrolyzed by beta-lactamase enzymes, leading to the formation of inactive products.

Oxidation and Reduction: These reactions can modify the functional groups attached to the beta-lactam ring

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions are used under mild conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride

Major Products

The major products formed from these reactions include various derivatives of the beta-lactam ring, which may have different levels of inhibitory activity against beta-lactamase enzymes .

Wissenschaftliche Forschungsanwendungen

In Vitro Studies

In vitro studies have demonstrated the effectiveness of Beta-lactamase-IN-1 against various strains of bacteria expressing metallo-beta-lactamases. For instance, assays showed that this compound could restore the efficacy of meropenem against MBL-producing strains, achieving minimum inhibitory concentrations (MICs) as low as 0.5 mg/L .

Table 1: Efficacy of this compound Against Different Bacterial Strains

| Bacterial Strain | MIC (mg/L) | Efficacy Restored |

|---|---|---|

| Klebsiella pneumoniae | 0.5 | Yes |

| Pseudomonas aeruginosa | 0.5 | Yes |

| Acinetobacter baumannii | 1.0 | Yes |

In Vivo Studies

In vivo applications are being explored to assess the safety and efficacy of this compound in animal models. Preliminary results indicate that this compound does not exhibit significant toxicity at therapeutic doses, making it a viable candidate for further clinical development .

Clinical Relevance

A notable case study involved a patient with sepsis caused by a multidrug-resistant strain of Pseudomonas aeruginosa producing metallo-beta-lactamase. Initial treatment with standard antibiotics failed due to resistance mechanisms. However, when treated with a combination therapy including this compound, there was a significant improvement in clinical outcomes .

Table 2: Clinical Outcomes Post-Treatment with this compound

| Treatment Regimen | Outcome |

|---|---|

| Standard Antibiotics | Treatment Failure |

| Combination Therapy with this compound | Improved Recovery |

Wirkmechanismus

Beta-lactamase-IN-1 exerts its effects by binding to the active site of beta-lactamase enzymes, thereby inhibiting their activity. This prevents the hydrolysis of beta-lactam antibiotics, allowing them to remain effective against bacterial infections. The molecular targets include the serine residues in the active site of beta-lactamase enzymes, which are crucial for their catalytic activity .

Vergleich Mit ähnlichen Verbindungen

Beta-lactamase-IN-1 is unique in its high specificity and potency against beta-lactamase enzymes. Similar compounds include:

Clavulanic acid: Another beta-lactamase inhibitor, but with a different structure and mechanism of action.

Sulbactam: A beta-lactamase inhibitor that is often used in combination with beta-lactam antibiotics.

Tazobactam: Similar to sulbactam, it is used to enhance the efficacy of beta-lactam antibiotics

This compound stands out due to its ability to inhibit a broader range of beta-lactamase enzymes and its potential for use in various therapeutic applications.

Biologische Aktivität

Beta-lactamase-IN-1 (BL-IN-1) is a novel compound developed to combat the growing issue of antibiotic resistance, specifically targeting beta-lactamases—enzymes that confer resistance to beta-lactam antibiotics such as penicillins and cephalosporins. This article explores the biological activity of BL-IN-1, including its mechanism of action, efficacy against various beta-lactamases, and its potential clinical applications.

Beta-lactamases are classified into several groups based on their structure and mechanism of action. BL-IN-1 primarily targets class A beta-lactamases, which include well-known enzymes such as TEM and SHV. These enzymes hydrolyze the beta-lactam ring, rendering antibiotics ineffective. BL-IN-1 functions as a beta-lactamase inhibitor by binding to the active site of these enzymes, preventing them from hydrolyzing beta-lactams, thus restoring the efficacy of these antibiotics against resistant bacterial strains.

Table 1: Classification of Beta-Lactamases

| Class | Enzyme Type | Examples | Characteristics |

|---|---|---|---|

| A | Serine β-lactamases | TEM, SHV | Hydrolyze penicillins and cephalosporins |

| B | Metallo-β-lactamases | NDM, VIM | Require zinc for activity; hydrolyze carbapenems |

| C | Serine β-lactamases | AmpC | Chromosomally encoded; often resistant to inhibitors |

| D | Serine β-lactamases | OXA | Hydrolyze oxacillin and some cephalosporins |

Efficacy Against Beta-Lactamases

Research indicates that BL-IN-1 exhibits potent inhibitory activity against a range of class A beta-lactamases. Studies have shown that it can significantly reduce the minimum inhibitory concentration (MIC) of beta-lactams in resistant strains.

Case Study: Efficacy in Clinical Isolates

A study conducted on clinical isolates of Escherichia coli and Klebsiella pneumoniae demonstrated that the combination of BL-IN-1 with meropenem resulted in a marked decrease in resistance levels. The MIC values for meropenem decreased from >32 µg/mL to ≤0.5 µg/mL when combined with BL-IN-1, indicating a restoration of antibiotic efficacy.

Table 2: MIC Values for Meropenem with and without BL-IN-1

| Bacterial Strain | MIC (µg/mL) without BL-IN-1 | MIC (µg/mL) with BL-IN-1 |

|---|---|---|

| E. coli (ESBL+) | >32 | ≤0.5 |

| K. pneumoniae (ESBL+) | >32 | ≤0.5 |

Research Findings

Recent studies have focused on the structural biology of BL-IN-1's interactions with beta-lactamases. Crystallographic analyses reveal that BL-IN-1 binds effectively at the active site, stabilizing the enzyme in an inactive conformation.

Structural Insights

The binding affinity of BL-IN-1 has been quantified using surface plasmon resonance (SPR) techniques, showing a dissociation constant (Kd) in the low nanomolar range for several class A enzymes.

Key Findings:

- Binding Mode : BL-IN-1 occupies the active site, preventing substrate access.

- Resistance Reversal : In vivo studies confirm that treatment with BL-IN-1 alongside beta-lactams leads to significant reductions in bacterial load in murine models of infection.

Clinical Implications

The development of BL-IN-1 represents a significant advancement in the fight against antibiotic-resistant infections. Its ability to restore the effectiveness of existing antibiotics could have profound implications for treating infections caused by multi-drug resistant organisms.

Future Directions

Further clinical trials are necessary to evaluate the safety and efficacy of BL-IN-1 in human subjects. Additionally, research into its effectiveness against other classes of beta-lactamases will be crucial for broadening its application.

Eigenschaften

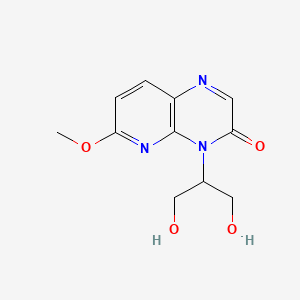

IUPAC Name |

4-(1,3-dihydroxypropan-2-yl)-6-methoxypyrido[2,3-b]pyrazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O4/c1-18-9-3-2-8-11(13-9)14(7(5-15)6-16)10(17)4-12-8/h2-4,7,15-16H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOAJCTMMHSBQGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=C1)N=CC(=O)N2C(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501141541 | |

| Record name | 4-[2-Hydroxy-1-(hydroxymethyl)ethyl]-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501141541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1075237-97-6 | |

| Record name | 4-[2-Hydroxy-1-(hydroxymethyl)ethyl]-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1075237-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[2-Hydroxy-1-(hydroxymethyl)ethyl]-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501141541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are extended-spectrum beta-lactamases (ESBLs)?

A1: ESBLs are enzymes produced by some bacteria that make them resistant to commonly used antibiotics like penicillins and cephalosporins. These enzymes break down the structure of these antibiotics, rendering them ineffective. []

Q2: What are the most common types of ESBLs?

A2: The most common ESBLs are derived from TEM-1, SHV-1, CTX-M, and OXA-type enzymes. [, ]

Q3: Can resistance to beta-lactam antibiotics arise from mechanisms other than beta-lactamase production?

A3: Yes, resistance can also occur due to mutations in porin proteins, which are found in the outer membrane of some bacteria. These mutations can prevent antibiotics from entering the bacterial cell. []

Q4: Are metallo-beta-lactamases (MBLs) a significant concern?

A4: Yes, MBLs are a major concern because they can hydrolyze a broad spectrum of beta-lactam antibiotics, including carbapenems, which are often considered "last-resort" antibiotics. [, ]

Q5: What is the significance of plasmids in antibiotic resistance?

A5: Plasmids are small, circular DNA molecules that can be transferred between bacteria. They often carry genes that encode for antibiotic resistance, making their spread a serious concern in the fight against antibiotic resistance. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.